Rac Dobutamine-d6 Hydrochloride is a synthetic derivative of dobutamine, a catecholamine used primarily in the treatment of heart failure. This compound is distinguished by the incorporation of deuterium isotopes, which enhance its stability and allow for more precise tracking in biochemical studies. The compound's chemical formula is , and it is classified as a small molecule with sympathomimetic properties, acting primarily on adrenergic receptors.
Rac Dobutamine-d6 Hydrochloride is synthesized from dobutamine hydrochloride through a process that introduces deuterium atoms into the molecular structure. This synthesis allows researchers to utilize the compound in various experimental contexts, particularly in pharmacokinetic studies. The compound is commercially available from multiple suppliers, including specialized chemical vendors and isotope laboratories .
The synthesis of Rac Dobutamine-d6 Hydrochloride involves several key steps:
These methods allow for the selective incorporation of deuterium into specific positions on the dobutamine molecule, resulting in Rac Dobutamine-d6 Hydrochloride.
The technical details surrounding the synthesis often involve advanced techniques such as nuclear magnetic resonance spectroscopy to confirm the incorporation of deuterium and high-performance liquid chromatography for purity analysis.
The molecular structure of Rac Dobutamine-d6 Hydrochloride retains the core framework of dobutamine but features deuterium at specific positions. This modification does not significantly alter its pharmacological activity but provides advantages in tracking metabolic pathways.
Rac Dobutamine-d6 Hydrochloride participates in various biochemical reactions typical of catecholamines, including:
The reactions are typically monitored using chromatographic techniques to assess both the parent compound and its metabolites, providing insights into its pharmacodynamics and pharmacokinetics.
Rac Dobutamine-d6 Hydrochloride acts primarily by stimulating beta-1 adrenergic receptors located in cardiac tissue. This stimulation leads to an increase in intracellular cyclic adenosine monophosphate levels, resulting in enhanced myocardial contractility and improved cardiac output.
These properties are crucial for understanding the compound's behavior in biological systems and its suitability for various applications .
Rac Dobutamine-d6 Hydrochloride is primarily used in scientific research settings:
This compound serves as a valuable tool for researchers investigating cardiovascular pharmacology and related fields .
rac Dobutamine-d6 Hydrochloride is systematically named as 4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol hydrochloride. It is designated as a racemic mixture ("rac") due to the presence of both enantiomers. Key identifiers include:
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | 4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol hydrochloride |
CAS Number (Salt) | 1246818-96-1 |
CAS Number (Free Base) | 1246912-02-6 |
Unlabelled CAS | 49745-95-1 (Dobutamine Hydrochloride) |
Product Codes | TRC-D494448, HY-15746S1 |
The compound features six deuterium atoms (d6) at the 1,1,1,2,3,3 positions of the butan-2-yl moiety, confirmed by the molecular formula C₁₈H₁₇D₆ClNO₃ (or equivalently C₁₈H₁₈D₆ClNO₃) [1] [2]. The deuterium substitution occurs on the methyl groups and methine carbon of the butan-2-yl chain, as depicted in the SMILES notation:Cl.[2H]C([2H])([2H])C([2H])(NCCc1ccc(O)c(O)c1)C([2H])([2H])Cc2ccc(O)cc2
[1] [6].The "Major" designation indicates the predominant isotopologue (>99% deuterium enrichment). The racemic configuration arises from the chiral center at the carbon adjacent to the amino group, retaining stereochemical equivalence to non-deuterated dobutamine [1] .
Table 2: Structural and Isotopic Attributes
Attribute | Detail |
---|---|
Molecular Formula | C₁₈H₁₇D₆ClNO₃ / C₁₈H₁₈D₆ClNO₃ |
Deuterium Positions | 1,1,1,2,3,3-positions of butan-2-yl chain |
Chirality | Racemic mixture (1:1 ratio of enantiomers) |
SMILES | Cl.[2H]C([2H])([2H])C([2H])(NCCc1ccc(O)c(O)c1)C([2H])([2H])Cc2ccc(O)cc2 |
InChI Key | InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |
Deuteration minimally alters the core structure but significantly impacts physicochemical and analytical properties:
Table 3: Isotopic vs. Non-Isotopic Dobutamine Comparison
Property | rac Dobutamine-d6 HCl | Dobutamine HCl |
---|---|---|
Molecular Weight | 343.88 g/mol | 337.84 g/mol |
Mass Spectra (M⁺) | m/z 343.18 | m/z 337.84 |
Metabolic Lability | Reduced at deuterated sites | High first-pass metabolism |
Primary Use | Analytical standard | Therapeutic agent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7